molecular formula C10H8BrFO B1325470 4-Bromo-3-fluorophenyl cyclopropyl ketone CAS No. 898790-03-9

4-Bromo-3-fluorophenyl cyclopropyl ketone

Cat. No.: B1325470
CAS No.: 898790-03-9
M. Wt: 243.07 g/mol
InChI Key: FPVIKFLEKLICRG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenyl cyclopropyl ketone is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on a phenyl ring, which is attached to a cyclopropyl ketone group. This unique structure imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluorophenyl cyclopropyl ketone typically involves the following steps:

    Bromination and Fluorination: The starting material, phenyl cyclopropyl ketone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Cyclopropylation: The brominated and fluorinated phenyl compound is then subjected to cyclopropylation to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Bromo-3-fluorophenyl cyclopropyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic and industrial applications .

Comparison with Similar Compounds

  • 4-Bromo-3-chlorophenyl cyclopropyl ketone
  • 4-Bromo-3-methylphenyl cyclopropyl ketone
  • 4-Bromo-3-nitrophenyl cyclopropyl ketone

Comparison: Compared to similar compounds, 4-Bromo-3-fluorophenyl cyclopropyl ketone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable for specific applications .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIKFLEKLICRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642496
Record name (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-03-9
Record name (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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